3-amino-7-fluoro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one
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Overview
Description
3-amino-7-fluoro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one is a heterocyclic compound with a unique structure that includes a pyrroloquinazoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-7-fluoro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline and a fluorinated precursor, the reaction proceeds through intermediate stages involving amination and cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-amino-7-fluoro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of quinazoline derivatives.
Reduction: Formation of reduced pyrroloquinazoline derivatives.
Substitution: Formation of substituted pyrroloquinazoline derivatives.
Scientific Research Applications
3-amino-7-fluoro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 3-amino-7-fluoro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application, but common targets include kinases and other regulatory proteins .
Comparison with Similar Compounds
Similar Compounds
7-amino-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one: Similar structure but lacks the fluorine atom.
Indole derivatives: Share a similar heterocyclic core but differ in functional groups and biological activity.
Uniqueness
3-amino-7-fluoro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one is unique due to the presence of both an amino group and a fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom, in particular, can enhance the compound’s stability and binding affinity to biological targets .
Properties
Molecular Formula |
C11H10FN3O |
---|---|
Molecular Weight |
219.21 g/mol |
IUPAC Name |
3-amino-7-fluoro-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one |
InChI |
InChI=1S/C11H10FN3O/c12-6-1-2-9-7(5-6)11(16)15-4-3-8(13)10(15)14-9/h1-2,5,8H,3-4,13H2 |
InChI Key |
MXGZGLAPRYAQQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NC3=C(C2=O)C=C(C=C3)F)C1N |
Origin of Product |
United States |
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